molecular formula C13H16BrFN2O B14902158 1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide

1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B14902158
M. Wt: 315.18 g/mol
InChI Key: UOVFMTFHOTYZEC-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorobenzyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H16BrFN2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of bromine and fluorine atoms in the benzyl group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperidine-4-carboxamide typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in dichloromethane at 0°C, followed by warming to ambient temperature and stirring for an additional 14 hours. The product is then extracted with ethyl acetate and purified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorobenzyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(4-Bromo-2-fluorobenzyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 1-(4-Bromo-2-fluorobenzyl)piperidine-4-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and signal transduction processes. Further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-fluorobenzyl)piperidine
  • 1-(4-Bromo-2-fluorobenzyl)piperazine
  • 4-Bromo-N-Cbz-piperidine

Uniqueness

1-(4-Bromo-2-fluorobenzyl)piperidine-4-carboxamide is unique due to the presence of both bromine and fluorine atoms in the benzyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16BrFN2O

Molecular Weight

315.18 g/mol

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C13H16BrFN2O/c14-11-2-1-10(12(15)7-11)8-17-5-3-9(4-6-17)13(16)18/h1-2,7,9H,3-6,8H2,(H2,16,18)

InChI Key

UOVFMTFHOTYZEC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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